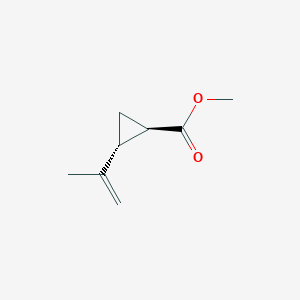
methyl (1R,2R)-2-prop-1-en-2-ylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1R,2R)-2-prop-1-en-2-ylcyclopropane-1-carboxylate is an organic compound characterized by its unique cyclopropane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2R)-2-prop-1-en-2-ylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. This reaction forms the cyclopropane ring through a carbene intermediate .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1R,2R)-2-prop-1-en-2-ylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl (1R,2R)-2-prop-1-en-2-ylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism by which methyl (1R,2R)-2-prop-1-en-2-ylcyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or alter the function of proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (1R,2R,3S,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: This compound shares a similar cyclopropane ring structure but differs in its functional groups and overall molecular architecture.
Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 8-oxide: Another related compound with a similar core structure but different substituents.
Uniqueness
Methyl (1R,2R)-2-prop-1-en-2-ylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
15143-59-6 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
methyl (1R,2R)-2-prop-1-en-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-5(2)6-4-7(6)8(9)10-3/h6-7H,1,4H2,2-3H3/t6-,7+/m0/s1 |
Clave InChI |
LMBOQANNXZNCTJ-NKWVEPMBSA-N |
SMILES isomérico |
CC(=C)[C@@H]1C[C@H]1C(=O)OC |
SMILES canónico |
CC(=C)C1CC1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol](/img/structure/B14701946.png)

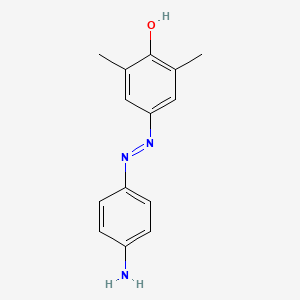
![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)
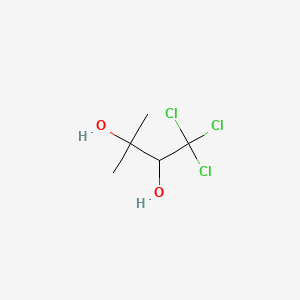

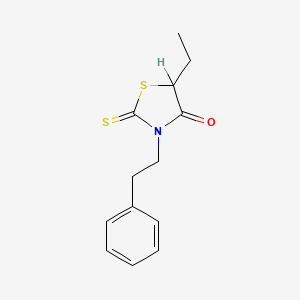
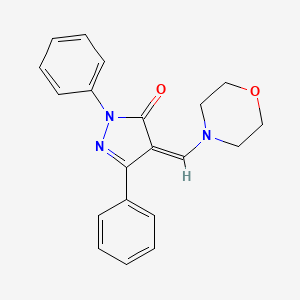
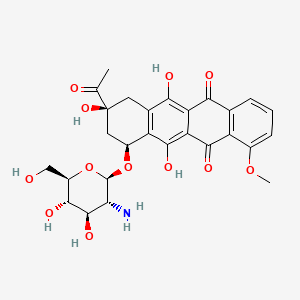
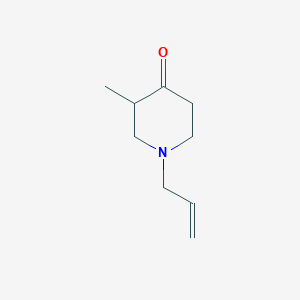
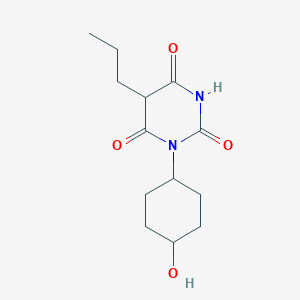
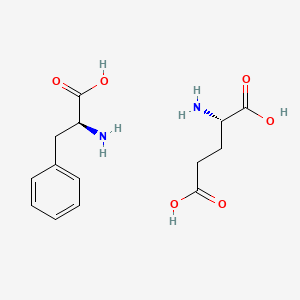

![1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione](/img/structure/B14702015.png)
